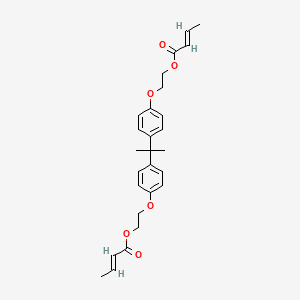

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate

CAS No.: 93918-95-7

Cat. No.: VC20289560

Molecular Formula: C27H32O6

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93918-95-7 |

|---|---|

| Molecular Formula | C27H32O6 |

| Molecular Weight | 452.5 g/mol |

| IUPAC Name | 2-[4-[2-[4-[2-[(E)-but-2-enoyl]oxyethoxy]phenyl]propan-2-yl]phenoxy]ethyl (E)-but-2-enoate |

| Standard InChI | InChI=1S/C27H32O6/c1-5-7-25(28)32-19-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-20-33-26(29)8-6-2/h5-16H,17-20H2,1-4H3/b7-5+,8-6+ |

| Standard InChI Key | QFPJYTRPZADOBT-KQQUZDAGSA-N |

| Isomeric SMILES | C/C=C/C(=O)OCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCOC(=O)/C=C/C)(C)C |

| Canonical SMILES | CC=CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=CC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure is characterized by a central bisphenol A core, where two phenol rings are connected via a 1-methylethylidene (isopropylidene) group. Each phenolic oxygen is further linked to an ethylene glycol segment (2,1-ethanediyl), terminating in a crotonate ester group. The crotonate moiety, derived from trans-crotonic acid (trans-2-butenoic acid), introduces rigidity due to its E-configuration, which influences the compound’s stereochemistry and reactivity .

Molecular Formula: C₂₇H₃₂O₆

Molecular Weight: 452.5 g/mol

CAS Registry Number: 93918-95-7

Structural Features:

-

Bisphenol A Core: Provides thermal stability and hydrophobicity.

-

Ethylene Glycol Linkers: Enhance solubility in polar solvents and flexibility.

-

Crotonate Esters: Introduce unsaturated bonds for polymerization and crosslinking.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a multi-step process:

-

Formation of Bisphenol A Diglycidyl Ether (BADGE): Bisphenol A reacts with epichlorohydrin under basic conditions to form the diglycidyl ether intermediate .

-

Esterification with Crotonic Acid: The glycidyl ether undergoes nucleophilic attack by crotonic acid in the presence of catalysts (e.g., triethylamine), yielding the diester product. Reaction conditions (temperature: 80–120°C, solvent: toluene) are critical to achieving high conversion rates .

Key Challenges:

-

Controlling stereoselectivity to maintain the E-configuration of crotonate groups.

-

Minimizing side reactions such as hydrolysis of epoxy intermediates .

Physicochemical Properties

The compound’s low polarity (LogP = 4.2) suggests preferential solubility in organic solvents, while its thermal stability aligns with applications in high-temperature environments .

Applications in Material Science

Polymer Networks

The crotonate’s α,β-unsaturated esters enable radical polymerization, forming crosslinked networks with enhanced mechanical strength. Compared to methacrylate analogs (e.g., 24447-72-1), crotonate-based polymers exhibit reduced shrinkage during curing, making them suitable for:

-

Dental Composites: Lower polymerization stress minimizes microleakage at tooth-restoration interfaces .

-

Coatings: Improved adhesion to metallic substrates due to reduced internal stress .

Photoresists

The compound’s UV reactivity allows patterning in photolithography. Its trans-configuration ensures optimal alignment in thin films, enhancing resolution in microelectronics manufacturing .

Toxicological and Regulatory Considerations

Health Hazards

-

Skin Sensitization: The compound is a moderate sensitizer (EC3 = 1.2% in murine local lymph node assay), comparable to related acrylates .

-

Irritation: Causes reversible eye and skin irritation at concentrations >5% (w/w) .

-

Genotoxicity: Negative in Ames tests but shows clastogenic activity at high doses (≥500 µg/mL) in chromosomal aberration assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume